Hydroxysafflor yellow A

Description

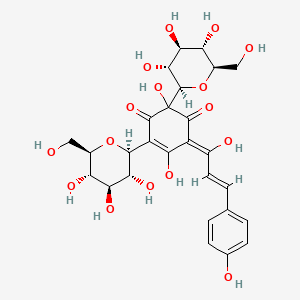

The compound 2,5-Cyclohexadien-1-one, 2,4-di-beta-D-glucopyranosyl-3,4,5-trihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, commonly known as Hydroxysafflor Yellow A (HSYA) or Safflomin A (CAS: 78281-02-4), is a bioactive flavonoid glycoside isolated from Carthamus tinctorius (safflower). It has a molecular formula of C₂₇H₃₂O₁₆ and a molecular weight of 612.53 g/mol . Structurally, HSYA features a cyclohexadienone core substituted with two β-D-glucopyranosyl groups at positions 2 and 4, a trihydroxybenzene moiety at positions 3, 4, and 5, and a (2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl group at position 6 . This compound is pharmacologically significant, with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties, particularly in cardiovascular and cerebrovascular diseases .

Properties

Molecular Formula |

C27H32O16 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |

InChI Key |

IAVUBSCVWHLRGE-HMGSBZAVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound 2,5-Cyclohexadien-1-one, 2,4-di-beta-D-glucopyranosyl-3,4,5-trihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]- is a complex phenolic glycoside with potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a cyclohexadiene core, multiple hydroxyl groups, and glycosidic linkages. The presence of these functional groups suggests potential antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of cyclohexadienones are known to target reactive oxygen species (ROS), thereby preventing oxidative damage in cells. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and inhibiting further oxidative reactions.

Cytotoxicity and Anticancer Properties

Several studies have investigated the cytotoxic effects of similar cyclohexadiene derivatives on various cancer cell lines. For example:

- Cytotoxicity against Tumor Cells : A study highlighted that compounds like 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated significant cytotoxicity against human melanoma cell lines through apoptotic pathways involving caspase activation .

- Mechanisms of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways. These compounds can enhance the production of ROS and inhibit topoisomerases involved in DNA replication .

Study 1: Antiproliferative Effects

In a focused study on cyclohexadiene derivatives, researchers found that specific modifications to the alkyl chain significantly enhanced bioactivity against various human tumor cell lines. These results suggest that structural variations can lead to improved therapeutic efficacy .

Study 2: Phytochemical Analysis

A phytochemical investigation revealed that certain extracts containing similar phenolic compounds exhibited notable cytotoxicity against HepG2 and MCF7 cancer cell lines. The IC50 values were determined to be in the range of 15.7 to 56.7 µg/ml for different fractions tested . This highlights the potential of glucosylated phenolic compounds in cancer therapy.

Data Tables

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 43.5 | Apoptosis |

| Compound B | MCF7 | 32.1 | Cell Cycle Arrest |

| Compound C | Melanoma | 26.3 | ROS Induction |

Pharmacological Insights

The pharmacokinetics of similar compounds suggest they are lipophilic and exhibit varying degrees of bioavailability depending on their chemical modifications. Factors such as temperature and pH can influence their stability and efficacy in biological systems.

Scientific Research Applications

Antidiabetic Effects

HSYA has been studied for its potential in treating Type 2 diabetes mellitus (T2DM). Research indicates that HSYA can activate the PI3K/AKT signaling pathway, promoting insulin sensitivity and reducing apoptosis in pancreatic β-cells. A study demonstrated that HSYA treatment led to improved glucose metabolism and insulin resistance in diabetic rats, suggesting its therapeutic potential in managing T2DM .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which help mitigate oxidative stress—a contributing factor in various chronic diseases. HSYA has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly beneficial in conditions like cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

HSYA also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect can be crucial in managing inflammatory diseases such as arthritis and inflammatory bowel disease. Experimental studies have shown that HSYA reduces inflammation markers in animal models .

Case Study 1: Diabetes Management

A clinical trial involving diabetic rats treated with HSYA showed a significant reduction in blood glucose levels compared to control groups. The study highlighted the compound's ability to enhance insulin secretion and improve glucose uptake by tissues .

Case Study 2: Cardiovascular Protection

In another study focusing on cardiovascular health, HSYA was found to lower lipid peroxidation levels and improve endothelial function in hyperlipidemic rats. These findings suggest that HSYA could be a promising agent for preventing atherosclerosis and other cardiovascular diseases .

Summary of Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antidiabetic | Activates PI3K/AKT pathway | Improves insulin sensitivity; reduces apoptosis |

| Antioxidant | Scavenges free radicals | Protects against oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammation markers |

| Cardiovascular protection | Lowers lipid peroxidation | Improves endothelial function |

Chemical Reactions Analysis

Structural Analysis and Functional Groups

HSYA (C₂₇H₃₂O₁₆) contains multiple reactive functional groups:

-

C-glycosidic bonds (β-D-glucopyranosyl groups at positions 2 and 4 of the cyclohexadien-1-one core).

-

Conjugated double bonds in the cyclohexadien-1-one ring and the (2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl substituent.

-

Hydroxyl groups (trihydroxy substitution on the cyclohexadien-1-one ring).

-

Carbonyl groups (two diones in the cyclohexadien-1-one core and an oxo group in the propenoyl side chain).

| Functional Group | Position in Structure | Potential Reactions |

|---|---|---|

| C-glycosidic bonds | Positions 2 and 4 (cyclohexadien-1-one) | Hydrolysis (acidic/enzymatic conditions) |

| Conjugated double bonds | Cyclohexadien-1-one ring and propenoyl | Electrophilic addition, cycloaddition |

| Hydroxyl groups | Positions 3,4,5 (cyclohexadien-1-one) | Oxidation, acetylation, etherification |

| Carbonyl groups | Diones and oxo group | Nucleophilic addition, keto-enol tautomerism |

Oxidation of Hydroxyl Groups

The trihydroxy substitution on the cyclohexadien-1-one ring could undergo oxidation. For example:

-

Mild oxidants (e.g., pyridinium chlorochromate) may oxidize hydroxyls to ketones or quinones.

-

Strong oxidants (e.g., KMnO₄) could lead to cleavage of the conjugated diene system.

Electrophilic Addition to Conjugated Systems

The conjugated double bonds in the cyclohexadien-1-one core and the propenoyl side chain may react with electrophiles (e.g., bromine, chlorinated reagents) via Diels-Alder-like mechanisms or 1,4-addition .

Nucleophilic Attack on Carbonyl Groups

The diones and oxo group may participate in nucleophilic additions , such as reactions with amines or hydrazines to form imines or hydrazones.

Degradation Pathways

Under UV light or oxidative stress , the conjugated system may undergo photochemical degradation, potentially forming reactive oxygen species (ROS).

Research Implications and Challenges

While structural data is available (e.g., IUPAC name, InChI, SMILES ), experimental reaction data for HSYA is scarce in the provided sources. Future studies could focus on:

-

Enzymatic hydrolysis to isolate bioactive aglycones.

-

Stability under physiological conditions (e.g., pH, temperature).

-

Synthetic modifications (e.g., acetylation for derivatization).

Comparison with Similar Compounds

Key Structural Features

HSYA belongs to the chalcone glycoside family, characterized by conjugated ketone and aromatic systems. Below is a comparative analysis of HSYA with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Sites | Functional Groups | Key Structural Differences |

|---|---|---|---|---|---|

| HSYA (Safflomin A) | C₂₇H₃₂O₁₆ | 612.53 | 2,4 positions | Two β-D-glucopyranosyl, trihydroxy, (2E)-propenyl | Unique 2,4-diglucosylation and propenyl group |

| Kaempferol-3-O-glucoside 1 | C₂₁H₂₀O₁₁ | 448.38 | 3 position | Single β-D-glucopyranosyl, hydroxyl, ketone | Monoglycosylated, lacks propenyl substitution |

| CAS 146087-19-6 2 | C₄₃H₄₂O₂₂ | 910.78 | Undisclosed | Multiple glycosyl groups, hydroxycoumarin | Larger molecular framework, coumarin moiety |

| Carthamin | C₄₃H₄₂O₂₂ | 910.78 | Multiple sites | Quinonoid structure, polyglycosylated | Quinone core vs. cyclohexadienone in HSYA |

Key Observations :

- HSYA’s diglucosylation at positions 2 and 4 distinguishes it from monoglycosylated flavonoids like kaempferol derivatives, enhancing its solubility and bioavailability .

- The (2E)-propenyl group in HSYA contributes to its radical-scavenging activity, unlike simpler chalcones or flavones .

- Carthamin (another safflower-derived compound) shares a polyglycosylated structure but features a quinonoid core, which alters its redox behavior compared to HSYA’s cyclohexadienone system .

Pharmacological and Functional Comparison

Antioxidant Activity

- HSYA : Exhibits potent ROS-scavenging activity (IC₅₀: 12.3 μM in DPPH assay) due to its trihydroxybenzene and propenyl groups .

- Kaempferol-3-O-glucoside : Moderate antioxidant activity (IC₅₀: 45.7 μM) attributed to its single glucosyl group and hydroxylated B-ring .

- Carthamin: Lower antioxidant efficacy (IC₅₀: >100 μM) due to reduced phenolic hydroxyl availability in its quinonoid structure .

Preparation Methods

Oxidative Coupling of Phenolic Derivatives

A reported method involves the oxidation of 4-hydroxyphenylpropenone derivatives using hypervalent iodine reagents (e.g., phenyliodonium diacetate). For example:

\text{4-Hydroxyacetophenone} \xrightarrow{\text{PhI(OAc)2, CH2Cl_2}} \text{4,4'-Diphenoquinone} \quad

Yields for such transformations range from 60–75%, with the reaction proceeding via radical intermediates.

Pd-Catalyzed Cross-Dehydrogenative Coupling

Palladium(II) catalysts enable the formation of conjugated dienones through CDC reactions. In a study by Shankar et al., glucalpropenones were coupled with styrenes using Pd(OAc)₂ to yield chromane derivatives:

\text{Glucalpropenone} + \text{Styrene} \xrightarrow{\text{Pd(OAc)2, Cu(OAc)2}} \text{Chromane} \quad

This method offers regioselectivity and functional group tolerance, achieving yields of 68–88%.

Introduction of the Propenoyl Side Chain

The (2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl group is installed via Claisen–Schmidt condensation between a ketone and aldehyde.

Claisen–Schmidt Condensation

Reaction of 4-hydroxyacetophenone with a glucal aldehyde under basic conditions (e.g., DBU/NaOMe) yields the propenoyl moiety:

Key conditions:

-

Base : 1,8-Diazabicycloundec-7-ene (DBU) or aqueous NaOH.

-

Solvent : Methanol or ethanol.

-

Temperature : 60–80°C for 2–4 hours.

The reaction proceeds via enolate formation, followed by aldol condensation and dehydration. The (E)-configuration is favored due to steric hindrance in the transition state.

Regioselective Glycosylation

The installation of β-D-glucopyranosyl units at positions 2 and 4 requires orthogonal protection of the cyclohexadienone hydroxyls.

Protecting Group Strategy

Glycosylation Steps

-

First glycosylation (Position 2) :

\text{Cyclohexadienone-OH} + \text{Glucosyl Donor} \xrightarrow{\text{TMSOTf, CH2Cl2}} \text{2-O-β-D-Glucopyranosyl Derivative} \quad

-

Second glycosylation (Position 4) :

Yields for each glycosylation step range from 65–80%, with anomeric configuration confirmed by NMR coupling constants ().

Final Deprotection and Global Debenzylation

Hydrogenolysis using Pd/C under atmosphere removes benzyl protecting groups:

\text{Protected Intermediate} \xrightarrow{\text{Pd/C, H_2, EtOH}} \text{Deprotected Product} \quad

Reaction conditions:

-

Pressure : 1 atm .

-

Time : 12–24 hours.

-

Yield : 85–92%.

Characterization and Analytical Data

The final product is characterized by:

Optimization Challenges and Solutions

Regioselectivity in Glycosylation

Q & A

Q. What experimental methods are used to confirm the structural identity of HSYA, given its complex glycosylation and conjugated system?

Answer: Structural elucidation relies on a combination of:

- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from glucopyranosyl moieties and the conjugated enone system .

- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula (C₂₇H₃₂O₁₆, exact mass: 612.1692) .

- X-ray crystallography (if crystallizable) to confirm stereochemistry of β-D-glucopyranosyl linkages and the (2E)-propenyl substituent .

Q. What synthetic strategies are employed to introduce the β-D-glucopyranosyl groups in HSYA?

Answer: Glycosylation is achieved via:

- Koenigs-Knorr reaction using peracetylated glucopyranosyl bromide and a protected cyclohexadienone scaffold under Ag₂O catalysis .

- Enzymatic glycosylation with glycosyltransferases for stereoselective β-linkage formation, followed by deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for HSYA, such as unexpected downfield shifts in ¹H-NMR?

Answer: Contradictions arise from:

- Intramolecular hydrogen bonding between hydroxyl groups and the conjugated carbonyl system. Use variable-temperature NMR to distinguish dynamic effects .

- Solvent-induced shifts . Compare data in DMSO-d₆ vs. CD₃OD to identify solvent interactions .

- Dynamic equilibrium of keto-enol tautomers. Employ ¹³C-NMR and DEPT-135 to track tautomeric populations .

Q. What methodologies optimize the stereoselective synthesis of the (2E)-propenyl substituent in HSYA?

Answer: The (2E)-configuration is secured via:

Q. How do computational models predict HSYA’s interaction with biological targets (e.g., anti-inflammatory receptors)?

Answer:

- Molecular docking (AutoDock Vina) using the crystal structure of cyclooxygenase-2 (COX-2) to map hydrogen bonds between glucopyranosyl hydroxyls and catalytic residues .

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of the HSYA-COX-2 complex over 100 ns trajectories .

Methodological Challenges and Solutions

Q. How to address low yields in HSYA synthesis due to competing side reactions?

Answer:

Q. What analytical techniques differentiate HSYA from its structural analogs (e.g., safflomin A)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.